Agmatinium(2+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H16N4+2 |
|---|---|
Molecular Weight |
132.21 g/mol |
IUPAC Name |
4-azaniumylbutyl(diaminomethylidene)azanium |
InChI |
InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)/p+2 |
InChI Key |
QYPPJABKJHAVHS-UHFFFAOYSA-P |
SMILES |
C(CC[NH+]=C(N)N)C[NH3+] |
Canonical SMILES |
C(CC[NH+]=C(N)N)C[NH3+] |
Origin of Product |
United States |
Biosynthesis and Endogenous Metabolism of Agmatine/agmatinium 2+
L-Arginine as the Primary Metabolic Precursor
The primary and direct metabolic precursor for the synthesis of agmatine (B1664431) is the amino acid L-arginine. nih.govwikipedia.orgreactome.org The biosynthesis of agmatine occurs via the decarboxylation of L-arginine, a reaction that removes the carboxyl group from the arginine molecule. nih.govwikipedia.orgmdpi.com This process is catalyzed by the enzyme arginine decarboxylase (ADC). nih.govwikipedia.orgreactome.org
The conversion of L-arginine to agmatine represents an alternative metabolic route for L-arginine, distinct from its conversion to ornithine and urea (B33335) by arginase or to nitric oxide and citrulline by nitric oxide synthase. oup.comcreative-proteomics.comtaylorandfrancis.com The existence of this pathway underscores the metabolic significance of agmatine as a bioactive molecule.
Enzymatic Synthesis Pathways
The synthesis of agmatine from L-arginine is an enzymatic process that varies between mammalian and prokaryotic systems.
Arginine Decarboxylase (ADC) Activity in Mammalian Systems
In mammals, the synthesis of agmatine is carried out by arginine decarboxylase (ADC). nih.govwikipedia.org While initially thought to be exclusive to bacteria and plants, ADC activity has been identified in various mammalian tissues, including the brain, liver, and kidneys. nih.govjci.orgnih.gov Mammalian ADC is notably associated with mitochondrial membranes. nih.gov
The characterization of mammalian ADC has revealed that it is distinct from its prokaryotic and plant counterparts. nih.gov Human ADC is a protein comprised of 460 amino acids and shares approximately 48% identity with mammalian ornithine decarboxylase (ODC), yet it does not possess ODC activity. nih.gov Interestingly, some research has indicated that mammalian ADC can decarboxylate both arginine and ornithine. nih.gov However, there is also contrasting research that suggests the protein initially identified as mammalian ADC is actually antizyme inhibitor 2 (AZIN2) and does not function as a true arginine decarboxylase in mammals. wikipedia.org This area of research continues to be investigated to fully elucidate the specific isoforms and their functions.
Table 1: Comparison of Mammalian ADC and ODC
| Feature | Mammalian Arginine Decarboxylase (ADC) | Mammalian Ornithine Decarboxylase (ODC) |
|---|---|---|
| Substrate(s) | L-Arginine, potentially L-Ornithine nih.gov | L-Ornithine mdpi.com |
| Cellular Location | Mitochondrial membranes nih.gov | Cytosolic and mitochondrial nih.gov |
| Thermal Stability | Thermally unstable nih.gov | Thermally stable nih.gov |
| Inhibition by DFMO | Not inhibited nih.gov | Inhibited mdpi.com |
The activity of endogenous ADC in mammals is subject to regulation by various factors. For instance, in macrophages, ADC activity is influenced by inflammatory mediators. Lipopolysaccharide (LPS) has been shown to increase ADC activity, while inhibitory cytokines like transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10) can decrease its activity. researchgate.net Additionally, ADC activity can be inhibited by calcium ions and polyamines. nih.gov In plants, ethylene (B1197577) has been demonstrated to reduce ADC activity. nih.gov Down-regulation of ADC transcript levels has been shown to lead to a decrease in putrescine and spermidine (B129725) pools in rice, indicating a key regulatory role in polyamine biosynthesis. nih.gov
Characterization of Mammalian ADC Isoforms
Arginine Decarboxylase Pathways in Prokaryotic Organisms
In prokaryotes, such as bacteria, ADC pathways are well-established and crucial for various cellular functions, including acid resistance and polyamine biosynthesis. ontosight.ai Prokaryotic ADCs are categorized into two main types: the biosynthetic type and the biodegradative type. researchgate.net The biosynthetic ADC is involved in the production of putrescine for polyamine synthesis. mdpi.com
The pathway in many bacteria involves the conversion of L-arginine to agmatine by ADC, followed by the hydrolysis of agmatine to putrescine and urea by agmatinase. mdpi.com An alternative pathway found in some bacteria is the agmatine deiminase (AgDI) pathway, which converts agmatine to putrescine via N-carbamoylputrescine. nih.govnih.gov This pathway can also be a source of ATP production. nih.gov
Catabolic Pathways and Enzyme Systems
The breakdown of agmatine is as crucial as its synthesis and is primarily accomplished through two main enzymatic pathways.
The principal catabolic pathway for agmatine in mammals involves its hydrolysis by the enzyme agmatinase (also known as agmatine ureohydrolase). wikipedia.orgwikipedia.org This enzyme catalyzes the conversion of agmatine into putrescine and urea. wikipedia.orgwikipedia.org Agmatinase is predominantly located in the mitochondrial matrix, which is also a site of agmatine synthesis. nih.govontosight.ai This co-localization suggests a tightly regulated metabolic cycle for agmatine within the mitochondria. nih.gov
An alternative catabolic route, occurring mainly in peripheral tissues, is the oxidation of agmatine by diamine oxidase (DAO) . wikipedia.orgresearchgate.net This enzyme converts agmatine into 4-guanidinobutyraldehyde. jci.orgresearchgate.net This intermediate is then further metabolized by aldehyde dehydrogenase to form guanidinobutyrate, which is subsequently excreted by the kidneys. wikipedia.orgresearchgate.net
In some prokaryotes, agmatine is catabolized by agmatine deiminase (AgDI) , which converts agmatine to N-carbamoylputrescine and ammonia. nih.govasm.org This is the first step in the AgDI pathway, which ultimately yields putrescine, ATP, and ammonia. nih.govnih.gov
Table 2: Key Enzymes in Agmatine Metabolism
| Enzyme | Function | Pathway | Organism(s) |
|---|---|---|---|
| Arginine Decarboxylase (ADC) | Synthesizes agmatine from L-arginine nih.govwikipedia.org | Biosynthesis | Mammals, Prokaryotes, Plants nih.govontosight.ai |
| Agmatinase | Hydrolyzes agmatine to putrescine and urea wikipedia.orgwikipedia.org | Catabolism | Mammals, Prokaryotes nih.govnih.gov |
| Diamine Oxidase (DAO) | Oxidizes agmatine to 4-guanidinobutyraldehyde wikipedia.orgresearchgate.net | Catabolism | Mammals jci.org |
| Agmatine Deiminase (AgDI) | Converts agmatine to N-carbamoylputrescine nih.govasm.org | Catabolism | Prokaryotes nih.govnih.gov |
Agmatinase (AGMAT) Hydrolysis to Putrescine and Urea
The primary catabolic pathway for agmatine in the brain involves its hydrolysis by the enzyme agmatinase (AGMAT) to produce putrescine and urea. wikipedia.orgresearchgate.netresearchgate.net This enzymatic reaction is a key step in the degradation of agmatine and links its metabolism directly to the polyamine biosynthetic pathway. researchgate.netebi.ac.uk
Agmatinase activity has been identified in various mammalian tissues, with notable activity in the brain. nih.gov Studies in rats have shown that agmatinase is predominantly localized in the mitochondrial matrix. nih.gov The enzyme exhibits optimal activity at a pH range of 8.0-8.5. nih.gov The regional distribution of agmatinase in the rat brain shows the highest activity in the hypothalamus and the lowest in the striatum and cortex. nih.gov
The conversion of agmatine to putrescine by agmatinase is a critical source of this diamine for the subsequent synthesis of higher polyamines like spermidine and spermine. ebi.ac.ukreactome.org While the conventional pathway for putrescine synthesis in mammals is from ornithine via ornithine decarboxylase (ODC1), the agmatinase-dependent pathway represents a significant alternative, particularly in certain physiological and pathological conditions. oup.com
Table 1: Characteristics of Rat Brain Agmatinase
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 8.0 - 8.5 | nih.gov |
| Apparent Km | 5.3 +/- 0.99 mM | nih.gov |
| Vmax | 530 +/- 116 nmol/mg of protein/h | nih.gov |
| Subcellular Localization | Mitochondrial matrix | nih.gov |
Diamine Oxidase (DAO)-Mediated Oxidation Pathway
In peripheral tissues, a significant alternative pathway for agmatine degradation is mediated by diamine oxidase (DAO). wikipedia.orgresearchgate.netresearchgate.net This enzyme catalyzes the oxidative deamination of agmatine to produce 4-guanidinobutyraldehyde. researchgate.netcaldic.com This intermediate is then further oxidized by aldehyde dehydrogenase to form guanidinobutyrate, which is subsequently excreted by the kidneys. wikipedia.orgresearchgate.net
DAO exhibits a broad substrate specificity, acting on various di- and polyamines, including putrescine, cadaverine, and spermidine, in addition to agmatine. nih.gov In the kidney, the affinity of DAO for agmatine is reported to be in the micromolar range, which is considerably higher than that of agmatinase, suggesting the importance of this pathway in peripheral agmatine metabolism. caldic.com Notably, DAO activity has not been detected in the brain, indicating that this pathway is not a significant contributor to agmatine degradation in the central nervous system. caldic.com
The DAO-mediated pathway can play a crucial role under certain conditions. For instance, during sepsis, this pathway is involved in the protective effects of agmatine, where the production of its aldehyde metabolite contributes to the suppression of inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.net
Alternative Degradation Mechanisms and Metabolites
Beyond the primary pathways involving agmatinase and DAO, other mechanisms for agmatine degradation exist, particularly in microorganisms. In some bacteria, agmatine is catabolized through a pathway involving agmatine deiminase (AgD), which converts agmatine to N-carbamoylputrescine (NCP) and ammonia. nih.gov NCP is then further metabolized to putrescine. nih.gov This pathway can be part of an "Agmatine Deiminase System" that can generate ATP. nih.gov
In some fungi, such as Aspergillus niger, a novel catabolic route for agmatine has been identified. This pathway involves the oxidation of agmatine by an amine oxidase to 4-guanidinobutyraldehyde, which is then converted to 4-guanidinobutyrate by 4-guanidinobutyraldehyde dehydrogenase. asm.org Subsequently, 4-guanidinobutyrase hydrolyzes 4-guanidinobutyrate to urea and 4-aminobutyrate (GABA). asm.org
While these alternative pathways are well-documented in microorganisms, their significance in mammals is less clear. However, the production of metabolites like guanidinobutyrate highlights the diverse metabolic fate of agmatine. wikipedia.orgresearchgate.net
Interplay with Polyamine Metabolism and Homeostasis
Agmatinium(2+) is deeply integrated with the metabolism and regulation of polyamines, a class of polycations essential for cell growth, differentiation, and various other cellular functions. nih.gov This interplay occurs at multiple levels, including serving as a precursor for polyamine synthesis, modulating polyamine transport, and regulating the enzymes involved in polyamine biosynthesis and catabolism. wikipedia.org
Agmatine as a Precursor for De Novo Polyamine Synthesis
As established, the hydrolysis of agmatine by agmatinase directly yields putrescine, the foundational molecule for the synthesis of the higher polyamines, spermidine and spermine. researchgate.netebi.ac.uk This makes the agmatine-to-putrescine pathway a direct contributor to the cellular polyamine pool. oup.com The relative contribution of this pathway compared to the canonical ornithine-to-putrescine pathway, catalyzed by ornithine decarboxylase (ODC), can vary depending on the tissue and physiological state. oup.com For example, in mammalian reproductive tissues, the ADC/AGMAT pathway can act as a "rescue" pathway to produce polyamines when the ODC-dependent pathway is compromised, highlighting its functional importance for embryonic development. oup.com
Modulation of Polyamine Transport Systems by Agmatinium(2+)
Agmatinium(2+) can influence intracellular polyamine levels by interacting with the polyamine transport system (PTS). nih.govnih.gov This system is responsible for the uptake of extracellular polyamines and is often upregulated in rapidly proliferating cells, such as cancer cells. oncotarget.com
Research has demonstrated that agmatine is a competitive inhibitor of polyamine transport. wikipedia.org It utilizes the same transport machinery as polyamines for cellular uptake. nih.gov Studies using various cell lines have shown that agmatine uptake is an energy-dependent process with a saturable component, characteristic of carrier-mediated transport. nih.gov The affinity of the transporter for agmatine is in the micromolar range. nih.gov Furthermore, agmatine uptake is abolished in cell lines deficient in the polyamine transporter, confirming its reliance on this system. nih.gov Several organic cation transporters, such as OCT1, OCT2, and MATE1, have been implicated in the transport of agmatine. nih.govresearchgate.net
Regulation of Polyamine Biosynthetic and Catabolic Enzyme Activities
Agmatinium(2+) can also regulate the activity of key enzymes involved in polyamine homeostasis. A significant regulatory action of agmatine is the induction of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. wikipedia.orgresearchgate.net SSAT acetylates spermidine and spermine, which can then be either exported from the cell or oxidized by polyamine oxidase (PAO), leading to their degradation and a decrease in their intracellular concentrations. researchgate.net
Furthermore, agmatine can induce the synthesis of antizyme, a protein that binds to and inhibits ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the conventional polyamine biosynthetic pathway. wikipedia.org By promoting the degradation of ODC, agmatine effectively downregulates de novo polyamine synthesis from ornithine. researchgate.net This dual action of inducing polyamine catabolism and inhibiting its synthesis positions agmatinium(2+) as a crucial regulator of cellular polyamine levels.
Cellular and Tissue Distribution of Agmatine Biosynthetic and Metabolic Machinery
The formation and degradation of agmatine, a critical biomolecule, are governed by a specific set of enzymes whose distribution across different cells and tissues dictates the localized concentration and activity of agmatine. The primary enzyme for agmatine synthesis is arginine decarboxylase (ADC), while its breakdown is mainly handled by agmatinase (AGM) and diamine oxidase (DAO).
Arginine Decarboxylase (ADC) , a mitochondrial enzyme, initiates the synthesis of agmatine by decarboxylating L-arginine. caldic.comwikipedia.org While agmatine is found in a wide array of mammalian tissues, its distribution is notably uneven. google.com High concentrations are observed in organs such as the stomach, aorta, and small intestine. google.com In the central nervous system, ADC is responsible for the local synthesis of agmatine. google.com Neurons and astrocytes are key sites of agmatine synthesis and storage. mdpi.comnih.gov Specifically, within the brain, agmatine is synthesized in neurons and can be found in synaptic vesicles, supporting its role as a potential neurotransmitter. wikipedia.orgmdpi.com Studies in rats have shown that ADC is widely expressed in neurons throughout the brain, including in the cerebral cortex and hippocampus. plos.org At a subcellular level, ADC immunoreactivity is distributed throughout the cytoplasm of these neurons. plos.org
Agmatinase (AGM) catalyzes the hydrolysis of agmatine to produce putrescine and urea, representing a significant pathway for agmatine degradation. wikipedia.orgscbt.com The messenger RNA (mRNA) for human agmatinase is most plentiful in the liver and kidney. scbt.comphysiology.org However, it is also expressed in other tissues, including the brain, skeletal muscle, and small intestine. caldic.comscbt.comphysiology.org Immune cells also exhibit agmatinase expression. caldic.com Within the brain, particularly the hippocampus, agmatinase is found postsynaptically in CA1 pyramidal cells, while agmatine itself is located in the presynaptic terminals. caldic.com Like ADC, agmatinase is localized within the mitochondria. caldic.com This co-localization within the same organelle suggests a tightly regulated system for agmatine synthesis and degradation. caldic.com
Diamine Oxidase (DAO) offers an alternative route for agmatine metabolism, oxidizing it to γ-guanidinobutyraldehyde. caldic.comwikipedia.org This enzyme is prominently found in the small intestine, placenta, and kidneys. physiology.orgmdpi.comresearchgate.net In the small intestine, DAO activity is higher in the distal ileum compared to the duodenum and is primarily associated with mature enterocytes at the tips of the villi. physiology.org DAO is also present in the colon. mdpi.com Interestingly, despite agmatine's purported roles in the brain and adrenal glands, these tissues contain no DAO. jci.org In the kidney, DAO is primarily located in the glomeruli. jci.org The secreted form of DAO can bind to endothelial cells. embopress.org
The following tables summarize the distribution of these key enzymes across various tissues and cellular compartments.
Table 1: Tissue Distribution of Agmatine Biosynthetic and Metabolic Enzymes
| Enzyme | Tissues with High Expression | Tissues with Moderate/Low Expression | Tissues with No/Negligible Expression |
| Arginine Decarboxylase (ADC) | Stomach, Aorta, Small Intestine google.com | Brain (neurons and astrocytes) mdpi.comnih.gov, Liver google.com, Kidney google.com, Spleen google.com, Lung google.com, Heart google.com, Skeletal Muscle google.com | - |
| Agmatinase (AGM) | Liver scbt.comphysiology.org, Kidney scbt.comphysiology.org | Brain caldic.comscbt.comphysiology.org, Skeletal Muscle caldic.comscbt.comphysiology.org, Small Intestine caldic.com, Immune Cells caldic.com | - |
| Diamine Oxidase (DAO) | Small Intestine physiology.orgmdpi.comresearchgate.net, Placenta physiology.orgmdpi.com, Kidneys mdpi.comresearchgate.net | Colon mdpi.com, Lungs creative-enzymes.com, Liver creative-enzymes.com | Brain jci.org, Adrenal Gland jci.org |
Table 2: Cellular and Subcellular Localization of Agmatine Biosynthetic and Metabolic Machinery
| Enzyme | Cell Type | Subcellular Localization |
| Arginine Decarboxylase (ADC) | Neurons mdpi.complos.org, Astrocytes mdpi.comnih.gov | Mitochondria caldic.comwikipedia.org, Cytoplasm plos.org |
| Agmatinase (AGM) | Neurons (e.g., CA1 pyramidal cells) caldic.com, Immune Cells caldic.com, Hepatocytes, Kidney cells | Mitochondria caldic.com |
| Diamine Oxidase (DAO) | Mature Enterocytes physiology.org, Glomerular Cells jci.org, Endothelial Cells embopress.org | Cytoplasm mdpi.com, Secreted embopress.org |
Molecular Mechanisms of Action and Receptor Interactions of Agmatinium 2+
Investigation of Agmatine (B1664431) as a Putative Neurotransmitter or Neuromodulator
The consideration of agmatine as a neurotransmitter or neuromodulator is based on its fulfillment of several classical criteria, although the existence of specific agmatinergic neuronal systems is still under investigation. wikipedia.org
Criteria for Neurotransmitter Classification Applied to Agmatine
To be classified as a neurotransmitter, a substance must meet several criteria, many of which agmatine satisfies. washington.eduwashington.eduverywellmind.com It is synthesized in the brain, stored in synaptic vesicles, and released upon depolarization of the neuronal membrane. wikipedia.org The enzymatic machinery for its synthesis (arginine decarboxylase) and degradation (agmatinase) are present in the brain. researchgate.netwikipedia.org Furthermore, agmatine is inactivated by a specific reuptake mechanism. nih.gov
Key Criteria for Neurotransmitter Classification:
| Criterion | Fulfillment by Agmatine |
| Synthesis within the neuron | Yes, synthesized from L-arginine by arginine decarboxylase. researchgate.netwikipedia.org |
| Storage in presynaptic vesicles | Yes, stored in synaptic vesicles. nih.govwikipedia.org |
| Release upon neuronal stimulation | Yes, released in a calcium-dependent manner upon membrane depolarization. nih.govnih.govresearchgate.net |
| Action on postsynaptic receptors | Yes, interacts with multiple receptor types. nih.govwikipedia.org |
| Mechanism for inactivation | Yes, inactivated by enzymatic degradation (agmatinase) and reuptake. wikipedia.orgnih.gov |
Synaptic Localization and Release Dynamics in Neuronal Systems
Immunocytochemical studies have revealed a wide but uneven distribution of agmatine in the brain, with enrichment in subcortical regions. oatext.com In the hippocampus, agmatine is found in nerve terminals that form excitatory synapses on pyramidal cells, suggesting it may be released as a co-transmitter with glutamate (B1630785). oatext.comoatext.com Agmatine and its synthesizing enzyme, arginine decarboxylase (ADC), have been found to have overlapping cellular localization in neurons. researchgate.netcaldic.com The enzyme responsible for its degradation, agmatinase, has been localized both pre- and postsynaptically, further supporting a role in synaptic transmission. researchgate.net The release of agmatine from synaptosomes is a calcium-dependent process, a hallmark of neurotransmitter release. nih.govresearchgate.net
Specific Receptor Interactions and Binding Affinities
Agmatinium(2+) exhibits a broad pharmacological profile, interacting with several classes of receptors, which contributes to its complex neuromodulatory effects. wikipedia.orgdrugbank.com
Imidazoline (B1206853) Receptor Subtypes (I1, I2)
Agmatine is considered an endogenous ligand for imidazoline receptors. capes.gov.brresearchgate.net It binds to both I1 and I2 subtypes. capes.gov.brresearchgate.netnih.gov The anatomical distribution of agmatine in the brain aligns with that of imidazoline receptors. researchgate.net The interaction with these receptors is implicated in a variety of physiological processes. aston.ac.ukscispace.com For instance, the neuroprotective effects of agmatine may be at least partially mediated through imidazoline receptors. aston.ac.ukscispace.com
Alpha-2 Adrenergic Receptor (α2-AR) Modulation
Agmatinium(2+) demonstrates a high affinity for α2-adrenergic receptors. nih.govnih.gov However, it does not appear to act as a traditional agonist or antagonist at these sites, suggesting a more modulatory role. wikipedia.org The α2-adrenergic receptor is a G protein-coupled receptor that, when activated, typically inhibits the release of norepinephrine. wikipedia.org Agmatine's interaction with α2-ARs is thought to contribute to its effects on catecholamine release from the adrenal gland. drugbank.com
Glutamatergic Receptor System Modulation
A significant aspect of agmatine's neuromodulatory activity involves its interaction with the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors. acbjournal.orgnih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. nih.govwikipedia.org
Agmatine acts as a non-competitive antagonist of NMDA receptors, blocking the receptor channel in a voltage-dependent manner. oatext.comnih.gov This action is dependent on the guanidine (B92328) group of the agmatine molecule. nih.gov Research indicates that agmatine preferentially antagonizes NMDA receptors containing the GluN2B subunit. nih.govphysiology.org This subunit selectivity is significant as it may explain agmatine's ability to produce neuroprotective and analgesic effects without the motor side effects commonly associated with non-selective NMDA receptor antagonists. nih.govphysiology.org By modulating NMDA receptor activity, agmatine can protect neurons from glutamate-induced excitotoxicity. oatext.comacbjournal.org
Summary of Agmatinium(2+) Receptor Interactions:
| Receptor Family | Subtype(s) | Action |
| Imidazoline Receptors | I1, I2 | Endogenous Ligand/Agonist capes.gov.brresearchgate.netaston.ac.uk |
| Adrenergic Receptors | α2 | Modulator nih.govwikipedia.org |
| Glutamatergic Receptors | NMDA (GluN2B) | Non-competitive Antagonist nih.govnih.govphysiology.org |
N-methyl-D-aspartate (NMDA) Receptor Antagonism
Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT1B, 5-HT3)
Ion Channel Modulation by Agmatinium(2+)
In addition to its effects on neurotransmitter receptors, agmatinium(2+) directly modulates the function of several key ion channels, which are fundamental to controlling neuronal excitability and cellular function.
Agmatinium(2+) has been identified as a blocker of ATP-sensitive potassium (KATP) channels. drugbank.comunict.it This blockade occurs in a concentration-dependent manner. caymanchem.comcaymanchem.com The interaction is physiologically relevant, as studies on rat aorta have shown that the vasorelaxant effects of agmatine are partly mediated by its influence on KATP channels. nih.gov This suggests that agmatinium(2+) can modulate cellular activity and blood flow by altering the potassium flux through these channels. nih.govproquest.com
Research has demonstrated that agmatinium(2+) reversibly blocks voltage-gated calcium channels (VGCCs) in cultured rat hippocampal neurons. nih.govamegroups.cn This blockade is both concentration-dependent and voltage-dependent. nih.govresearchgate.net The inhibitory concentration (IC50) for this effect was determined to be approximately 1.2 μM. amegroups.cnresearchgate.net Agmatinium(2+) is capable of blocking L-type and other types of VGCCs. nih.gov Further investigation revealed that this blocking effect is partially connected to I2 imidazoline receptors but does not involve alpha-2 adrenoceptors. nih.gov This modulation of calcium influx provides another significant mechanism through which agmatinium(2+) can exert its neuroprotective and physiological effects. drugbank.comunict.it
Interactive Data Tables
Agmatinium(2+) Receptor and Channel Interactions
| Target | Target Type | Interaction | Key Finding | Reference |
|---|---|---|---|---|
| NMDA Receptor | Receptor | Non-competitive Antagonist | Selectively blocks the ion channel in a voltage-dependent manner. | drugbank.comdovepress.comresearchgate.net |
| AMPA Receptor | Receptor | Activation | Increases GluA1 subunit levels; linked to antidepressant-like effects. | wjgnet.comnih.gov |
| 5-HT2A Receptor | Receptor | Interaction | Involved in antinociceptive and antidepressant-like effects. | capes.gov.brcaldic.com |
| 5-HT1B Receptor | Receptor | Interaction | Implicated in antidepressant-like functions. | caldic.com |
| 5-HT3 Receptor | Receptor | Antagonist | Blocks the cation channel with an IC50 of 141 μM. | capes.gov.brcaymanchem.comcaymanchem.com |
| Nicotinic Acetylcholine Receptor (nAChR) | Receptor | Non-competitive Antagonist | Blocks the receptor's ion channel. | researchgate.netnih.gov |
| ATP-Sensitive Potassium (KATP) Channel | Ion Channel | Blocker | Blocks channels in a concentration-dependent manner. | caymanchem.comcaymanchem.comproquest.com |
| Voltage-Gated Calcium Channel (VGCC) | Ion Channel | Blocker | Reversibly blocks L-type and other VGCCs (IC50 ~1.2 μM). | nih.govamegroups.cnnih.gov |
Acid-Sensing Ion Channels (ASICs)
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels primarily expressed in the central and peripheral nervous systems. guidetopharmacology.orgfrontiersin.org They are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and neuronal responses to acidosis. medcentral.comaginganddisease.org Agmatinium(2+) has been identified as an endogenous nonproton ligand for ASIC3 channels. nih.govphysiology.org
Unlike typical activation by extracellular protons, agmatinium(2+) can activate ASIC3 channels at a neutral pH. nih.govphysiology.org This interaction occurs at a nonproton ligand sensing domain, distinct from the acid-sensing pocket of the channel. medcentral.comnih.gov The activation of ASIC3 by agmatinium(2+) is enhanced by other inflammatory signals such as mild acidosis, arachidonic acid, and lactate, suggesting a cooperative role in pain signaling. nih.govphysiology.org Specifically, the intraplantar injection of agmatine has been shown to induce pain-related behaviors in an ASIC3-dependent manner. medcentral.comcaldic.com In addition to homomeric ASIC3 channels, agmatinium(2+) can also activate heteromeric channels composed of ASIC3 and ASIC1b subunits, broadening its potential physiological impact. nih.gov This interaction with ASICs highlights a novel mechanism through which agmatinium(2+) can modulate sensory perception and inflammatory responses.
Enzymatic Modulation and Downstream Signaling Pathways
Agmatinium(2+) influences several key enzymatic activities and their associated signaling cascades, contributing to its diverse pharmacological profile.
Nitric Oxide Synthase (NOS) Inhibition (Neuronal and Inducible Isoforms)
Agmatinium(2+) is a recognized inhibitor of nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule. mdpi.comanatoljcardiol.com It exhibits differential inhibitory effects on the various NOS isoforms. nih.gov
Specifically, agmatinium(2+) acts as a competitive inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS). mdpi.comnih.govnih.gov The inhibition of nNOS by agmatinium(2+) is thought to contribute to some of its neuroprotective and behavioral effects. mdpi.comnih.gov Overproduction of NO by iNOS is linked to neuroinflammation and neuronal damage, particularly in the context of ischemic injury. koreamed.org Agmatinium(2+) has been shown to suppress the production of NO in microglia, a key cell type in neuroinflammation, by inhibiting iNOS activity without affecting iNOS expression. nih.govnih.gov This selective inhibition of iNOS provides a mechanism for the neuroprotective effects of agmatinium(2+). koreamed.orgnih.gov
| NOS Isoform | Type of Inhibition | Ki or IC50 Value | Reference |
| Neuronal NOS (nNOS/NOS I) | Competitive, Irreversible | Ki ≈ 660 µM, Ki = 29 µM (irreversible) | nih.govcaymanchem.com |
| Inducible NOS (iNOS/NOS II) | Competitive | Ki ≈ 220 µM, IC50 = 262 µM | nih.govnih.govjst.go.jp |
| Endothelial NOS (eNOS/NOS III) | Competitive | Ki ≈ 7.5 mM | nih.gov |
This table provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of agmatinium(2+) for different nitric oxide synthase (NOS) isoforms.
Inhibition of Protein ADP-Ribosylation
Protein ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a protein, a reaction catalyzed by ADP-ribosyltransferases. embopress.orgfrontiersin.org This process is involved in various cellular functions, including DNA repair and signal transduction. ku.dk Agmatinium(2+) can act as an acceptor for ADP-ribosylation, effectively inhibiting the modification of other protein targets. pnas.orgnih.gov Studies have shown that ADP-ribosyltransferases from various sources, including turkey erythrocytes and rat liver, can catalyze the ADP-ribosylation of agmatine. pnas.orgnih.gov By serving as a substrate, agmatinium(2+) can competitively inhibit the ADP-ribosylation of other proteins, thereby modulating cellular processes regulated by this modification. wikipedia.org
Regulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are involved in processes like tissue remodeling, tumor invasion, and inflammation. mdpi.comecmjournal.org Agmatinium(2+) has been shown to down-regulate the expression and activity of MMP-2 and MMP-9. koreamed.orgjpionline.orgnih.gov This regulation is often linked to its effects on the nitric oxide synthase pathway. For instance, in cerebral endothelial cells, agmatinium(2+) attenuates the expression of MMP-2 and MMP-9 induced by ischemic injury, an effect that parallels an increase in endothelial nitric oxide synthase (eNOS) expression. nih.govtandfonline.com The down-regulation of MMP-9 by agmatinium(2+) appears to be dependent on the up-regulation of eNOS and the subsequent maintenance of functional NO release. nih.govtandfonline.com Furthermore, in human fibrosarcoma cells, agmatine sulfate (B86663) has been found to inhibit MMP-2 activity and expression, potentially through the PI3K/Akt-1 signaling pathway, suggesting a role in modulating cancer cell invasion. nih.gov
| MMP | Effect of Agmatinium(2+) | Associated Pathway/Mechanism | Cell/Tissue Type | Reference |
| MMP-2 | Inhibition of expression and activity | Mediated by eNOS, PI3K/Akt-1 signaling | Cerebral endothelial cells, Human fibrosarcoma cells | jpionline.orgnih.govnih.gov |
| MMP-9 | Inhibition of expression and activity | Mediated by eNOS | Cerebral endothelial cells | koreamed.orgjpionline.orgnih.gov |
This table summarizes the regulatory effects of agmatinium(2+) on specific matrix metalloproteinases (MMPs), the associated signaling pathways, and the cell or tissue types in which these effects have been observed.
Interference with Advanced Glycation End Product (AGE) Formation
Advanced glycation end products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids. They are implicated in the aging process and the pathogenesis of various diseases. oatext.com Agmatinium(2+) has been shown to directly block the formation of AGEs. wikipedia.org While the direct evidence for its anti-glycation activity is still emerging, its structural similarity to aminoguanidine, a known potent anti-glycating agent, supports this potential mechanism. oatext.com The ability to interfere with AGE formation represents another facet of the protective effects of agmatinium(2+).
Activation of mTOR Signaling Pathway
Agmatinium(2+), an endogenous neuromodulator, has been shown to influence the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. wjgnet.combiorxiv.org The interaction of agmatinium(2+) with the mTOR pathway is complex and appears to be context-dependent, with studies reporting both activation and inhibition.
In some contexts, agmatinium(2+) has been shown to activate the mTOR signaling pathway. This activation is often linked to its neuroprotective and antidepressant-like effects. jpionline.org For instance, research has demonstrated that the antidepressant-like effects of agmatinium(2+) are dependent on the activation of the mTOR pathway. nih.gov This is supported by findings that inhibitors of the mTOR pathway can block the beneficial behavioral effects of agmatinium(2+) in preclinical models. wjgnet.com The activation of mTOR by agmatinium(2+) is thought to be mediated, in part, through the PI3K/Akt signaling cascade. wjgnet.com
Conversely, other studies suggest that agmatinium(2+) can suppress mTOR signaling. In microglial cells exposed to lipopolysaccharide (LPS), a model for inflammation, agmatinium(2+) was found to inhibit the PI3K/Akt pathway, leading to a negative regulation of mTOR phosphorylation. nih.gov This inhibitory effect on mTOR signaling was associated with a reduction in glycolysis and the production of pro-inflammatory molecules. nih.gov This suggests that in inflammatory conditions, agmatinium(2+)'s modulation of mTOR may contribute to its anti-inflammatory properties.
The dual nature of agmatinium(2+)'s effect on the mTOR pathway highlights the complexity of its molecular actions. The specific outcome of agmatinium(2+) administration on mTOR signaling may depend on the cell type, the physiological or pathological state, and the presence of other signaling molecules.
Table 1: Effects of Agmatinium(2+) on the mTOR Signaling Pathway
| Cell/Tissue Type | Condition | Effect on mTOR Pathway | Associated Outcome | Reference |
| Prefrontal Cortex (in vivo) | Antidepressant Model | Activation | Antidepressant-like effects | nih.gov |
| Microglia (in vitro) | LPS-induced Inflammation | Inhibition | Suppression of glycolysis, anti-inflammatory effects | nih.gov |
| Hippocampal Neurons | Stress Model | Activation | Neuroprotection | jpionline.org |
Modulation of Nrf2 Signaling Pathway
Agmatinium(2+) has been identified as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. nih.govmdpi.com This pathway plays a crucial role in protecting cells from oxidative stress by upregulating the expression of antioxidant and detoxifying enzymes.
Studies have shown that agmatinium(2+) can activate the Nrf2 signaling pathway, leading to increased nuclear translocation of Nrf2 and subsequent upregulation of its target genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLc). nih.govresearchgate.net This activation of the Nrf2 pathway is a key mechanism underlying the antioxidant and neuroprotective effects of agmatinium(2+). jpionline.org For example, in hippocampal neuronal cells, agmatinium(2+) was found to induce Nrf2 and protect against corticosterone-induced oxidative stress and cell death. nih.gov The protective effects were abolished by inhibitors of the Nrf2 pathway, confirming its critical role. nih.gov
The activation of Nrf2 by agmatinium(2+) appears to be mediated through upstream signaling pathways, including the PI3K/Akt and ERK pathways. nih.govplos.org Inhibition of these pathways has been shown to prevent the agmatinium(2+)-induced activation of Nrf2 and its downstream targets. nih.govresearchgate.net In macrophages, agmatinium(2+) was shown to activate Nrf2 via the PI3K/Akt pathway, leading to reduced reactive oxygen species (ROS) generation. plos.org
Interestingly, the modulation of the Nrf2 pathway by agmatinium(2+) is not dependent on its common membrane receptors, such as α2-adrenoceptors and imidazoline receptors, in all cell types. plos.org This suggests that agmatinium(2+) may have direct intracellular targets or utilize other receptor systems to initiate this protective signaling cascade.
Table 2: Agmatinium(2+) and the Nrf2 Signaling Pathway
| Cell/Tissue Type | Condition | Key Findings | Upstream Mediators | Reference |
| Hippocampal Neuronal Cells | Corticosterone-induced stress | Increased Nrf2, HO-1, and GCLc expression; neuroprotection | α2-adrenergic and 5-HT2A receptors, Akt and ERK pathways | nih.govresearchgate.net |
| RAW 264.7 Macrophages | LPS-induced oxidative stress | Enhanced Nrf2 nuclear translocation, increased HO-1 expression, attenuated ROS generation | PI3K/Akt pathway | plos.org |
| BV-2 Microglial Cells | LPS-induced inflammation | Stimulates Nrf2 pathway, leading to decreased inflammatory markers | Not specified | mdpi.com |
Inhibition of Inflammasome Pathways (e.g., TLR4/MYD88/NF-κB/NLRP3)
Agmatinium(2+) has demonstrated significant anti-inflammatory properties through its ability to inhibit inflammasome pathways, particularly the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MYD88)/nuclear factor-kappa B (NF-κB)/NLR family pyrin domain containing 3 (NLRP3) inflammasome pathway. jpionline.orgnih.govresearchgate.net This pathway is a critical component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines and a form of inflammatory cell death known as pyroptosis.
Research has shown that agmatinium(2+) can suppress the activation of this entire signaling cascade. nih.govresearchgate.net In models of epilepsy and neuroinflammation, agmatinium(2+) treatment has been found to downregulate the expression of TLR4 and MYD88. nih.govfrontiersin.org This, in turn, leads to the reduced phosphorylation and activation of NF-κB, a key transcription factor for many pro-inflammatory genes. nih.gov
The inhibitory effect of agmatinium(2+) extends to the NLRP3 inflammasome, a multiprotein complex that is activated downstream of NF-κB. nih.gov By suppressing the NLRP3 inflammasome, agmatinium(2+) inhibits the cleavage and activation of caspase-1, which is responsible for processing pro-inflammatory cytokines like interleukin-1β (IL-1β) into their mature, active forms. researchgate.net Consequently, the release of these potent inflammatory mediators is reduced.
Furthermore, agmatinium(2+) has been shown to inhibit gasdermin D (GSDMD)-mediated pyroptosis, a process that is triggered by inflammasome activation. nih.govnih.gov By blocking the activation of GSDMD, agmatinium(2+) prevents the formation of pores in the cell membrane, thereby preserving cell integrity and preventing the release of cellular contents that would further propagate inflammation. nih.gov
Table 3: Inhibitory Effects of Agmatinium(2+) on the TLR4/MYD88/NF-κB/NLRP3 Inflammasome Pathway
| Model System | Key Inhibited Components | Functional Outcome | Reference |
| PTZ-induced epilepsy model (in vivo) | TLR4, MYD88, NF-κB, NLRP3 inflammasome, GSDMD | Reduced seizure severity, neuroprotection, decreased neuroinflammation | nih.govresearchgate.net |
| LPS-induced BV2 microglial cells (in vitro) | TLR4, MYD88, phospho-NF-κB, NLRP3 inflammasome | Increased cell survival, reduced pro-inflammatory cytokine release | nih.gov |
Neurochemical and Neurophysiological Roles of Agmatinium(2+)
Agmatinium(2+), an endogenous amine found in the brain, plays a multifaceted role as a neuromodulator and potential neurotransmitter, influencing a wide range of neurochemical and neurophysiological processes. nih.govesmed.org Its ability to interact with various molecular targets contributes to its diverse effects on central nervous system (CNS) function. acbjournal.org
One of the most well-characterized neurochemical roles of agmatinium(2+) is its interaction with neurotransmitter systems. It has been shown to modulate glutamatergic pathways, primarily by acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. acbjournal.organatoljcardiol.com This action is thought to underlie many of its neuroprotective effects, as it can attenuate the excitotoxicity caused by excessive glutamate release during events like ischemia. acbjournal.org
Agmatinium(2+) also interacts with other neurotransmitter systems. It can bind to α2-adrenergic and imidazoline receptors, which are involved in the regulation of neurotransmitter release. anatoljcardiol.com Through these interactions, agmatinium(2+) can influence the levels of various neurotransmitters in the brain, contributing to its observed antidepressant and anxiolytic-like effects in preclinical studies. mdpi.com
From a neurophysiological perspective, agmatinium(2+) has been shown to modulate neuronal excitability and synaptic plasticity. Its ability to block voltage-gated calcium channels can reduce calcium influx into neurons, a key process in neurotransmitter release and neuronal signaling. anatoljcardiol.com Additionally, agmatinium(2+) is a competitive inhibitor of all isoforms of nitric oxide synthase (NOS), thereby regulating the production of nitric oxide (NO), a gaseous signaling molecule with diverse roles in the CNS. acbjournal.organatoljcardiol.com
The localization of agmatinium(2+) in brain regions critical for learning and memory, such as the hippocampus, further supports its role in higher cognitive functions. acbjournal.org Studies have suggested its involvement in processes of learning and memory, although the precise mechanisms are still under investigation. acbjournal.org
Table 4: Summary of Neurochemical and Neurophysiological Roles of Agmatinium(2+)
| Role | Mechanism of Action | Associated Functions/Effects | Reference |
| Neurotransmitter Modulation | - Non-competitive antagonist of NMDA receptors- Binds to α2-adrenergic and imidazoline receptors | - Neuroprotection against excitotoxicity- Antidepressant and anxiolytic-like effects | acbjournal.organatoljcardiol.com |
| Modulation of Neuronal Excitability | - Blocks voltage-gated calcium channels | - Reduced neurotransmitter release | anatoljcardiol.com |
| Regulation of Nitric Oxide Synthesis | - Competitive inhibitor of all NOS isoforms | - Modulation of synaptic plasticity and neurovascular coupling | acbjournal.organatoljcardiol.com |
| Cognitive Function | - Found in brain regions like the hippocampus | - Potential role in learning and memory | acbjournal.org |
Research Methodologies and Analytical Approaches for Agmatinium 2+ Study
Chromatographic Methods for Agmatine (B1664431) Quantification in Biological Matrices
Chromatographic techniques are cornerstones in the quantitative analysis of agmatine from biological samples, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) remains a widely employed technique for agmatine determination. nih.gov To enhance detection, pre-column derivatization with fluorescent tags is a common strategy. One such method involves derivatizing agmatine with o-phthalaldehyde (B127526) (OPA), allowing for fluorescence detection with a sensitivity in the low picomole range and a detection limit of 100 fmol. nih.gov Another approach utilizes 7-fluoro-4-nitrobenzoxadiazole (NBD-F) as a fluorescent tagging reagent. The resulting NBD-F-agmatine derivative is stable and can be separated on a C8 reversed-phase column in under 10 minutes. researchgate.net When coupled with laser-induced fluorescence (LIF) detection, this method achieves a detection limit of 5x10⁻⁹ M. researchgate.net This technique has been successfully applied to determine agmatine levels in human plasma, as well as in rat brain and stomach tissues. researchgate.net
Table 1: Comparison of HPLC Methods for Agmatine Quantification
| Derivatizing Agent | Detection Method | Column Type | Detection Limit | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Fluorescence | Not specified | 100 fmol | nih.gov |
| 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | Laser-Induced Fluorescence (LIF) | C8 reversed-phase | 5x10⁻⁹ M | researchgate.net |
| Dansyl chloride (DnsCl) | UV or Fluorimetric | Ion-exchange or reversed-phase | Not specified | |
| Benzoyl chloride | Mass Spectrometry | HSS T3 | 0.1 to 20 nM | mdpi.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
For enhanced sensitivity and selectivity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool. nih.govnih.gov This method often involves isotope dilution, where a stable isotope-labeled internal standard, such as ¹³C₅,¹⁵N₄-agmatine, is spiked into the sample. nih.govnih.gov Derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBDF) improves the chromatographic retention and the sensitivity of detection. nih.govnih.gov UPLC-MS/MS methods can achieve rapid analysis, with separation and detection of agmatine in as little as 10 minutes. nih.gov These protocols have been validated according to regulatory standards and have proven effective for pharmacokinetic studies and quantifying agmatine in various rat biological matrices, including plasma, spinal cord, and brain. nih.gov The development of these robust UPLC-MS/MS methods has been crucial in overcoming limitations of previous techniques, such as incomplete sample cleanup and inadequate lower limits of quantification. nih.gov
Table 2: Key Features of UPLC-MS/MS Methods for Agmatine Analysis
| Internal Standard | Derivatizing Agent | Key Advantage | Application | Reference |
|---|---|---|---|---|
| ¹³C₅,¹⁵N₄-agmatine | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBDF) | High throughput, sensitivity, and selectivity | Quantification in bacterial cell extracts and culture supernatants | nih.govnih.gov |
| Not specified | Not specified | Meets FDA standards for precision and accuracy | Pharmacokinetic studies and biodistribution in rat CNS | nih.gov |
| Metformin | None specified | Suitable for quantifying target compounds in tuna matrices | Analysis of biogenic amines in tuna | acs.org |
Electrophoretic Techniques
Capillary electrophoresis (CE) offers several advantages for the analysis of biological samples, including high separation efficiency, short analysis times, and minimal sample volume requirements. aliyuncs.com
Capillary Electrophoresis (CE) Coupled with Chemiluminescence Detection
A rapid and straightforward method for agmatine determination has been developed using capillary electrophoresis with chemiluminescence (CL) detection. aliyuncs.comnih.gov This technique utilizes the reaction of luminol (B1675438) and NaBrO as the CL reagents. nih.gov The analysis time is remarkably short, at approximately 2 minutes per sample. aliyuncs.comnih.gov This method has been successfully used to measure agmatine in tissue samples from rat brain and stomach, with a detection limit of 4.3 x 10⁻⁶ M. aliyuncs.comnih.gov A highly sensitive microchip electrophoresis (MCE) method with CL detection has also been developed for determining various biogenic amines, including agmatine, in human urine. nih.gov By using N-(4-aminobutyl)-N-ethylisoluminol (ABEI) as a pre-column labeling reagent, detection limits in the range of 5.9 × 10⁻⁸ to 7.7 × 10⁻⁸ M were achieved. nih.gov
Capillary Electrophoresis (CE) Coupled with Laser-Induced Fluorescence Detection
To achieve even lower detection limits, CE can be coupled with laser-induced fluorescence (LIF) detection. researchgate.netnih.gov In this approach, agmatine is pre-column derivatized with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC). researchgate.netnih.gov Optimal separation is achieved using a sodium borate (B1201080) buffer. researchgate.net This method can determine agmatine in under 4 minutes with a detection limit of 4.1 x 10⁻⁹ M. researchgate.netnih.gov It has been successfully applied to detect agmatine in various biological samples, including rat brain and stomach tissue, human serum, and for the first time, in human urine. researchgate.netnih.gov Another advanced technique, capillary zone electrophoresis and laser-induced fluorescence detection (CZE-LIFD), has proven sensitive enough to measure nanomolar concentrations of agmatine in submicroliter samples, detecting as little as 0.49 attomoles. nih.gov This high sensitivity is critical for in vivo monitoring of cerebral agmatine. nih.govresearchgate.net
Table 3: Performance of Capillary Electrophoresis Methods for Agmatine Detection
| Detection Method | Derivatizing Agent | Detection Limit | Application | Reference |
|---|---|---|---|---|
| Chemiluminescence (CL) | None (post-column reaction with luminol/NaBrO) | 4.3 x 10⁻⁶ M | Rat brain and stomach tissue | aliyuncs.comnih.gov |
| Microchip Electrophoresis with CL | N-(4-aminobutyl)-N-ethylisoluminol (ABEI) | 5.9 × 10⁻⁸ to 7.7 × 10⁻⁸ M | Human urine | nih.gov |
| Laser-Induced Fluorescence (LIF) | Fluorescein isothiocyanate (FITC) | 4.1 x 10⁻⁹ M | Rat brain/stomach, human serum/urine | researchgate.netnih.gov |
| Capillary Zone Electrophoresis with LIFD | Not specified | 0.49 attomoles | In vivo monitoring in brain dialysates | nih.govresearchgate.net |
Electrochemical and Voltammetric Sensing Methods
Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of agmatine. A hybrid electrode, fabricated by modifying a glassy carbon electrode with multi-walled carbon nanotubes (MWCNTs) and zinc oxide nanoparticles (ZnONPs), has been developed for this purpose. researchgate.netdergipark.org.tr While agmatine shows no peak on a bare glassy carbon electrode, a significant oxidation peak is observed on the modified electrode surface. researchgate.netdergipark.org.tr Using square wave voltammetry (SWV), this sensor demonstrates a linear response to agmatine concentrations in the range of 0.1 µM to 5.2 µM, with a detection limit of 4.13×10⁻⁸ M. dergipark.org.tr Another approach involves the development of a biosensor using flow injection analysis (FIA) with immobilized enzymes. This system uses a putrescine oxidase reactor to remove interfering compounds and an agmatinase-putrescine oxidase reactor to specifically determine agmatine by measuring oxygen consumption. nih.gov This method has a linear range of 0.01-1 mM and a detection limit of 0.005 mM, with results comparable to conventional HPLC methods. nih.gov More recently, molecularly imprinted polymer (MIP) biosensors have been fabricated for the quantitative detection of agmatine, demonstrating a wide detection range from 1 nM to 100 µM. nih.gov
Table 4: Characteristics of Electrochemical and Voltammetric Sensors for Agmatine
| Sensor Type | Technique | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Modified Glassy Carbon Electrode (ZnONPs+MWCNTs/GC) | Square Wave Voltammetry (SWV) | 0.1 µM–5.2 µM | 4.13×10⁻⁸ M | dergipark.org.tr |
| Enzyme-based Biosensor (FIA) | Oxygen Electrode | 0.01–1 mM | 0.005 mM | nih.gov |
| Molecularly Imprinted Polymer (MIP) Biosensor | Electrochemical | 1 nM–100 µM | Not specified | nih.gov |
Spectroscopic Characterization of Synthetic Agmatinium(2+) and Analogs
The definitive identification and structural confirmation of synthetically produced agmatinium(2+), the protonated form of agmatine, and its derivatives rely heavily on spectroscopic methods. These techniques are crucial for verifying the molecular structure and assessing the purity of these compounds.
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within a molecule by measuring the absorption of infrared light, which corresponds to specific bond vibrations. For agmatinium(2+), IR analysis confirms the presence of its defining moieties. The guanidinium (B1211019) group shows a distinctive strong absorption band for its C=N stretching vibration, typically around 1680–1650 cm⁻¹. The N-H bonds of both the guanidinium and the terminal amino groups exhibit stretching vibrations in the 3300-3100 cm⁻¹ range, while N-H bending vibrations are observed between 1650-1580 cm⁻¹. The aliphatic butyl backbone is identified by C-N stretching vibrations (1250–1020 cm⁻¹) and C-H stretching and bending modes. When analyzing synthetic analogs, IR spectroscopy serves to confirm the successful incorporation of new chemical groups, which introduce unique absorption bands into the spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of agmatinium(2+) and its analogs in solution, providing precise information on the molecular framework and connectivity of atoms.
Proton (¹H) NMR spectra of agmatinium(2+) show characteristic signals for the protons on the four-carbon chain, typically appearing as multiplets. The chemical shifts of these methylene (B1212753) (-CH₂) protons are influenced by the adjacent electron-withdrawing guanidinium and amino groups. For instance, in D₂O at pH 7.4, the two central methylene groups appear around 1.70 ppm, while the methylene groups adjacent to the amino and guanidinium groups are shifted downfield to approximately 3.02 ppm and 3.23 ppm, respectively.
Carbon-13 (¹³C) NMR provides complementary data on the carbon skeleton. The carbon atom of the guanidinium group is highly deshielded and resonates at a distinct downfield position, recorded at 156.7 ppm. The carbons of the butyl chain appear at approximately 23.9 ppm, 24.9 ppm, 38.9 ppm, and 40.3 ppm. For synthetic analogs, any structural modification results in predictable changes in the NMR spectrum, allowing for unambiguous confirmation of the new structure. The purity of the sample is confirmed by the absence of signals from impurities.
Table 1: NMR Spectroscopic Data for Agmatinium(2+)
| Nucleus | Atom Position | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | H-1, H-8 | 3.022 | |
| ¹H | H-2, H-3, H-6, H-7 | 1.70 | |
| ¹H | H-4, H-5 | 3.23 | |
| ¹³C | C1 | 38.908 | |
| ¹³C | C2 | 23.921 | |
| ¹³C | C3 | 24.904 | |
| ¹³C | C4 | 40.343 | |
| ¹³C | C5 (Guanidinium) | 156.697 |
Note: Data recorded in D₂O at pH 7.4 and 298K on a 600 MHz spectrometer. Atom numbering is based on the source.
Infrared (IR) Spectroscopy for Structural Analysis
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a critical technique for quantifying the affinity of agmatinium(2+) and its analogs for specific receptors. giffordbioscience.comnih.gov These assays are fundamental in pharmacology for characterizing ligand-receptor interactions. giffordbioscience.com The method involves a competition between a radiolabeled ligand (e.g., a compound tagged with ³H or ¹²⁵I) and an unlabeled test compound like agmatinium(2+) for binding to a receptor preparation, which is often a membrane homogenate from cells or tissues expressing the target receptor. giffordbioscience.comwikipedia.org
In these experiments, increasing concentrations of the unlabeled compound are incubated with a fixed amount of radioligand and the receptor. giffordbioscience.com The unlabeled compound displaces the radioligand, and the decrease in bound radioactivity is measured. giffordbioscience.com This allows for the calculation of the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to a Ki value (inhibition constant). The Ki is an inverse measure of binding affinity; a lower Ki indicates higher affinity. nih.gov
Such assays have been pivotal in demonstrating that agmatinium(2+) binds with notable affinity to α2-adrenergic and imidazoline (B1206853) receptors. nih.gov For example, using [³H]idazoxan as the radioligand, the Ki of agmatine at I₂-imidazoline binding sites in rat stomach membranes was determined to be in the micromolar range. These studies are essential for establishing structure-activity relationships of novel synthetic analogs, guiding the design of more potent and selective receptor ligands. univr.itemory.eduemory.edu
Table 2: Receptor Binding Affinities (Ki) of Agmatinium(2+)
| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki Value | Reference |
|---|---|---|---|---|
| I₂-Imidazoline | [³H]Idazoxan | Rat Stomach Membranes | ~265,800 nM | |
| α2-Adrenergic | - | Brain | High Affinity | nih.gov |
Note: Ki values can vary based on experimental conditions, radioligand, and tissue source.
In Vitro Model Systems for Mechanistic Research
In vitro models, such as cell cultures and isolated enzyme systems, provide controlled environments to investigate the specific molecular and cellular mechanisms underlying the biological effects of agmatinium(2+).
Cell culture systems are invaluable for dissecting the cellular responses to agmatinium(2+) in a variety of cell types.
Neuronal Cell Lines: Human neuroblastoma cells like SH-SY5Y and rat pheochromocytoma-derived PC12 cells are common models for studying neuroprotection and neuromodulation. mednexus.orgnih.govmdpi.com These cells allow researchers to examine how agmatinium(2+) influences neuronal differentiation, survival, and function, particularly in models of neurodegenerative diseases like Parkinson's. mednexus.orgd-nb.info
Glial Cell Lines: Microglial cell lines (e.g., BV-2) and primary astrocytes are used to investigate the role of agmatinium(2+) in neuroinflammation. plos.orgfrontiersin.org Studies show agmatinium(2+) can suppress the inflammatory response in activated microglia, for instance, by reducing the production of nitric oxide and reactive oxygen species. mdpi.commdpi.com
Epithelial Cell Lines: The human colorectal adenocarcinoma cell line, Caco-2, is widely used as a model of the intestinal epithelium to study the absorption and transport of compounds. wikipedia.orgmdpi.com When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. nih.gov This model can be used to investigate the mechanisms by which agmatinium(2+) crosses biological membranes.
Enzyme activity assays are performed to determine if agmatinium(2+) or its analogs directly modulate the function of specific enzymes. sigmaaldrich.com A primary target of interest is Nitric Oxide Synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine. cas.cz
Given the structural similarity between agmatinium(2+) and L-arginine, its effect on NOS has been extensively studied. Assays measuring the conversion of L-arginine to L-citrulline or the production of nitrites are used to quantify NOS activity. nih.govnih.gov Kinetic studies, which involve measuring reaction rates at varying substrate and inhibitor concentrations, have established that agmatinium(2+) acts as a competitive inhibitor of NOS isoforms. nih.govnih.gov The inhibition constant (Ki) varies between the different NOS isoforms. These assays are crucial for screening agmatinium analogs to identify more potent or isoform-selective NOS inhibitors. google.comwikipedia.org
Table 3: Inhibitory Activity (Ki) of Agmatinium(2+) on Nitric Oxide Synthase (NOS) Isoforms
| Enzyme (Source) | Type of Inhibition | Ki Value | Reference |
|---|---|---|---|
| NOS I (nNOS from Brain) | Competitive | ~660 µM | nih.govnih.gov |
| NOS II (iNOS from Macrophages) | Competitive | ~220 µM | nih.govnih.gov |
| NOS III (eNOS from Endothelial Cells) | Competitive | ~7.5 mM | nih.govnih.gov |
Cell Culture Models (e.g., Neuronal, Glial, Epithelial Cell Lines)
In Vivo Animal Models for Systemic and Central Nervous System Investigations
In vivo animal models are indispensable for elucidating the complex physiological and pathological roles of Agmatinium(2+), the cationic form of agmatine, within a whole-organism context. These models allow for the investigation of its effects on the central nervous system (CNS) and systemic pathways, providing crucial preclinical data.
Animal models are fundamental in neuroscience to explore the neuroprotective and modulatory effects of Agmatinium(2+). Various rodent models are employed to simulate human neurological and psychiatric conditions.
Neuroinflammation Models: To study the anti-inflammatory properties of agmatine, researchers utilize models where inflammation is induced by agents like lipopolysaccharide (LPS) or complete Freund's adjuvant (CFA). In an LPS-induced mouse model, agmatine treatment has been shown to reverse learning and memory deficits, likely by mitigating neuroinflammation. researchgate.net It has also been found to ameliorate depressive-like behavior and hippocampal neuroinflammation in a mouse model of Alzheimer's disease. pnas.org Similarly, in a mouse model of persistent craniofacial inflammation induced by CFA, daily agmatine administration reduced anxiety-like behaviors and reversed associated neural changes in key brain regions. rcsb.org In models of Parkinson's disease using neurotoxins like rotenone (B1679576) or MPTP, agmatine demonstrates neuroprotective effects attributed to its anti-inflammatory and antioxidant activities. mdpi.com These studies typically measure outcomes such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the activation state of microglia. researchgate.netnih.gov
Excitotoxicity Models: The neuroprotective effects of Agmatinium(2+) against excitotoxicity are often studied in models of ischemic stroke or direct glutamate (B1630785) receptor overstimulation. mdpi.comesmed.org As a known N-methyl-D-aspartate (NMDA) receptor antagonist, agmatine's ability to block these receptors is a key mechanism. esmed.orgnih.govresearchgate.net Animal models of focal or global cerebral ischemia show that agmatine can reduce the size of ischemic infarctions and neuronal loss. esmed.org In models of spinal cord injury, agmatine attenuates neuronal damage caused by excitotoxic mechanisms. esmed.orgplos.org Research in cultured rat hippocampal neurons confirmed that agmatine blocks NMDA receptors, thereby protecting against excitotoxicity, without affecting cell death induced by other pathways. jpionline.org
Neuroplasticity Models: The influence of agmatine on neuroplasticity is investigated using models of stress and learning. Chronic treatment with agmatine has been shown to increase dendritic length and arborization in the hippocampus of mice subjected to a corticosterone-induced stress model. core.ac.uk Studies also demonstrate that agmatine can prevent corticosterone-induced alterations in neuroplasticity markers such as mature brain-derived neurotrophic factor (BDNF) and synaptotagmin (B1177969) I. researchgate.net In learning and memory tasks like the Morris water maze, hippocampal agmatine levels have been observed to change, suggesting a role for the endogenous agmatine system in cognitive processes. researchgate.net
Stress Response Models: The antidepressant and anxiolytic effects of agmatine are evaluated in established stress models. The chronic unpredictable mild stress (CUMS) model, which exposes rodents to a series of varied, mild stressors, is frequently used. researchgate.netoatext.com In these models, agmatine has been shown to suppress depression-like behaviors, such as reduced sucrose (B13894) preference and increased immobility time in the forced swimming test. researchgate.net Another common model involves the chronic administration of corticosterone (B1669441) to mimic the physiological effects of chronic stress. nih.govresearchgate.net In these studies, a single dose of agmatine has been shown to rapidly reverse depressive-like behavior, an effect comparable to ketamine. nih.gov
Table 1: Summary of Neuroscience Research Models for Agmatinium(2+)
| Research Area | Animal Model | Inducing Agent/Method | Key Findings on Agmatine Effects | Citation |
|---|---|---|---|---|
| Neuroinflammation | Mouse | Lipopolysaccharide (LPS) | Ameliorates learning/memory deficits and depressive-like behavior; reduces pro-inflammatory cytokines. | researchgate.netpnas.org |
| Neuroinflammation | Rat/Mouse | Rotenone / MPTP | Exerts neuroprotective effects in Parkinson's models via anti-inflammatory and antioxidant activity. | mdpi.com |
| Excitotoxicity | Rat | Cerebral Ischemia / Spinal Cord Injury | Reduces infarct size and neuronal loss by blocking NMDA receptors. | esmed.orgplos.org |
| Neuroplasticity | Mouse | Corticosterone Administration | Increases hippocampal dendritic arborization; normalizes levels of BDNF and synaptotagmin I. | core.ac.ukresearchgate.net |
| Stress Response | Rat/Mouse | Chronic Unpredictable Mild Stress (CUMS) | Suppresses depression-like behaviors (anhedonia, behavioral despair). | researchgate.netoatext.com |
Animal models are crucial for mapping the influence of Agmatinium(2+) on systemic metabolic and inflammatory signaling cascades.
Inflammatory Pathway Models: The impact of agmatine on inflammatory pathways is often investigated in models of sepsis and acute inflammation. In a rat model of sepsis induced by cecal ligation and perforation (CLP), agmatine treatment was found to improve liver injury by reducing inflammation and regulating lipid metabolism. amegroups.org This study highlighted effects on the arachidonic acid metabolism pathway and the AMPK-NF-κB signaling pathway. amegroups.org In a mouse model of zymosan-induced acute lung injury, agmatine provided protection by inhibiting the NF-κB signaling pathway, which led to a reduction in pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov Studies in NF-κB reporter mice have also shown that agmatine can directly activate NF-κB, suggesting a complex, modulatory role in the immune response. plos.org
Metabolic Pathway Models: Agmatine's role in metabolism is intrinsically linked to its precursor, L-arginine. Animal models of Alzheimer's disease, including both transgenic mice (APPswe/PS1ΔE9) and non-transgenic rats injected with amyloid-beta, have been used to show that the disease process alters L-arginine metabolism in the brain. otago.ac.nz Agmatine treatment in these models appeared to normalize the altered L-arginine neurochemistry. otago.ac.nz The metabolic fate of agmatine itself is also studied, where it can be converted to putrescine by the enzyme agmatinase, feeding into the polyamine synthesis pathway, or catabolized by diamine oxidase. amegroups.orgresearchgate.netuq.edu.au Animal models of sepsis have been instrumental in showing that agmatine's therapeutic effects are mediated through the regulation of multiple metabolic pathways, including those for amino acids (arginine, proline) and fatty acids. amegroups.org
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Agmatinium(2+) is critical for evaluating its therapeutic potential. Pharmacokinetic studies are primarily conducted in rodents and non-human primates.
Cellular Uptake: While Agmatinium(2+) is a cation at physiological pH, studies indicate the presence of specific cellular uptake mechanisms. researchgate.net Evidence from various cell lines and in vivo observations suggest that agmatine is actively transported into cells, including neurons where it is stored in synaptic vesicles. researchgate.netresearchgate.net
Distribution Across Biological Barriers: A key question for a centrally acting agent is its ability to cross the blood-brain barrier (BBB). Studies in mice and rhesus monkeys have definitively shown that peripherally administered agmatine crosses the BBB. nih.govesmed.org Following intraperitoneal injection in mice, agmatine levels in the brain rise in a dose-dependent manner. nih.gov In monkeys, intravenous agmatine injection leads to a rapid peak in cerebrospinal fluid (CSF) that parallels the plasma peak. nih.gov A recent study in rats provided detailed pharmacokinetics, showing that intravenous agmatine leads to a rapid increase in brain concentrations, but a more delayed and lower distribution to the spinal cord. nih.gov The half-life of agmatine in both brain and spinal cord tissue is substantially longer than its plasma half-life. nih.govresearchgate.net Oral administration resulted in a bioavailability of 29-35% in rats. nih.govresearchgate.net
Table 2: Pharmacokinetic Parameters of Agmatine in Animal Models
| Animal Model | Administration Route | Key Parameter | Finding | Citation |
|---|---|---|---|---|
| Rat | Intravenous (IV) | Plasma Half-Life | ~15-19 minutes | nih.gov |
| Rat | Oral | Plasma Half-Life | ~74-117 minutes (suggests flip-flop kinetics) | nih.govresearchgate.net |
| Rat | Oral | Bioavailability | 29-35% | nih.govresearchgate.net |
| Mouse | Intrathecal | Spinal Cord Half-Life | Approximately 12 hours | researchgate.net |
| Rat | Intravenous (IV) | CNS Distribution | Rapid increase in brain; delayed and lower concentration in spinal cord. | nih.gov |
| Rhesus Monkey | Intravenous (IV) | CSF Peak | Peaked at 15 minutes, in parallel with plasma. | nih.gov |
Metabolic and Inflammatory Pathway Models
Computational Modeling and Theoretical Studies
Computational approaches, including molecular docking, dynamics simulations, and homology modeling, provide powerful tools to investigate the interactions of Agmatinium(2+) at a molecular level, complementing experimental data from in vivo and in vitro studies.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insight into the conformational changes and stability of the ligand-receptor complex over time.
Agmatine Transporters: The crystal structure of the E. coli L-arginine/agmatine antiporter, AdiC, has been a key target for these studies. Docking of agmatine into the active site, combined with MD simulations, has helped to elucidate the binding mechanism. pnas.orgmdpi.com These simulations revealed high conformational dynamics in loops at the entrance to the active site, which are crucial for agmatine affinity, and identified key residues, such as Trp68, that stabilize the agmatine molecule through cation-pi interactions. mdpi.com High-resolution structures combined with MD simulations have also highlighted the critical role of water molecules in stabilizing the protein and shaping the substrate-binding site. rcsb.org
Other Protein Targets: MD simulations have also been used to explore the interaction of agmatine with other proteins. For instance, simulations of the papain-E-64 complex, where E-64 is an inhibitor containing an agmatine moiety, helped to clarify the hydrogen bonding mode and conformational characteristics of the inhibitor in the enzyme's active site. researchgate.net More recently, MD simulations were used to investigate the stabilizing effect of an agmatine-based ionic liquid on PARP-1, a protein implicated in Parkinson's disease, suggesting it as a potential stabilizer for therapeutic applications. researchgate.net
Homology modeling is used to construct a three-dimensional model of a target protein whose structure has not been experimentally determined, based on its amino acid sequence and a known experimental structure of a homologous protein (the "template").
The structure of the prokaryotic L-arginine/agmatine antiporter, AdiC, serves as an invaluable template for building homology models of related mammalian transporters, for which experimental structures are often unavailable. pnas.orgcore.ac.uk Specifically, AdiC has been used to model human SLC7 family members, such as the L-type amino acid transporter-1 (LAT1; SLC7A5). core.ac.ukresearchgate.net These models are crucial for understanding the transport function of these human proteins, their roles in health and disease (e.g., LAT1 is a cancer drug target), and for structure-based virtual screening to identify new inhibitors and substrates. pnas.orgcore.ac.uk
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable theoretical tools for elucidating the electronic structure and predicting the reactivity of molecular species like Agmatinium(2+). These computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.
DFT is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of spatial coordinates. wikipedia.org This approach is computationally more efficient than traditional wave function-based methods while still providing a high level of accuracy in describing electron correlation effects. wikipedia.orgq-chem.com By solving the Kohn-Sham equations, one can obtain the molecule's orbitals and their corresponding energies. wikipedia.org
For Agmatinium(2+), the doubly protonated form of agmatine, DFT calculations can be employed to model its geometry and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Agmatinium(2+), the positive charges are expected to be localized around the guanidinium and ammonium (B1175870) groups, making these sites susceptible to interaction with negatively charged species. These computational analyses provide a theoretical framework for understanding the molecule's interaction with biological targets, such as receptors or enzymes.
Table 1: Illustrative Quantum Chemical Parameters for Agmatinium(2+) Calculated via DFT
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 5.2 D |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | N(guanidinium): +0.4, C(guanidinium): +0.3, N(ammonium): +0.6 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies.
Prediction of Physico-Chemical Parameters Relevant to Biological Systems
The behavior of a molecule within a biological system is heavily influenced by its physicochemical properties. For charged species like Agmatinium(2+), key parameters include the acid dissociation constant (pKa) and lipophilicity (logP/logD). Computational methods offer a rapid and cost-effective means to predict these properties, providing crucial insights for understanding a molecule's potential pharmacokinetic profile.
The pKa value indicates the tendency of a molecule to donate a proton and become deprotonated at a given pH. mrupp.info For Agmatinium(2+), which has two ionizable groups (the guanidinium and the primary amine), there will be two corresponding pKa values. The guanidinium group is a strong base, and its conjugate acid (as in Agmatinium(2+)) is expected to have a high pKa value, meaning it remains protonated across the physiological pH range. The primary amine group will have a lower pKa, but it is also expected to be predominantly protonated at physiological pH (around 7.4). Various computational models can predict pKa values based on the molecule's structure, often using algorithms that consider factors like electrostatic interactions and solvation effects. srce.hrmpg.de
Lipophilicity , the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. arxiv.orgmdpi.com This property is typically expressed as the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds. acdlabs.com Since Agmatinium(2+) is permanently charged in the physiological pH range, its logD value is the more relevant descriptor. acdlabs.com The logD takes into account the partitioning of all ionic species at a specific pH. Due to its two positive charges, Agmatinium(2+) is highly polar and hydrophilic, which would result in a very low or negative logD value. This suggests low passive permeability across lipid membranes. Computational tools predict logP and logD based on fragmental methods or atom-based contributions, where the structure is broken down and the contributions of its components to lipophilicity are summed. arxiv.org
Table 2: Predicted Physicochemical Properties for Agmatinium(2+)
| Parameter | Description | Predicted Value | Implication for Biological Systems |
| pKa1 (Guanidinium) | Acid dissociation constant for the guanidinium group. | ~12.5 | Remains protonated and positively charged at physiological pH. |
| pKa2 (Ammonium) | Acid dissociation constant for the terminal amine group. | ~10.5 | Remains protonated and positively charged at physiological pH. |
| logP | Octanol-water partition coefficient for the neutral form (hypothetical). | -1.5 | Indicates inherent polarity. |
| logD at pH 7.4 | Distribution coefficient at physiological pH, accounting for ionic species. | < -3.0 | Very low lipophilicity, suggesting poor passive membrane permeability. acdlabs.com |
Note: The values presented are estimates based on the known properties of guanidinium and amine groups and are for illustrative purposes. Precise values would be determined through specific computational software or experimental measurement.
Synthetic Chemistry and Analog Development of Agmatinium 2+
Chemical Synthesis Pathways for Agmatinium(2+) and its Salts
The industrial production of agmatine (B1664431), and by extension its cationic form agmatinium(2+), primarily relies on chemical synthesis. A common method involves the reaction of 1,4-diaminobutane (B46682) (putrescine) with a guanidinating agent like cyanamide (B42294). google.com This process results in the formation of agmatine, which can then be converted into various salts by reacting it with the corresponding acid. google.com
For instance, agmatine sulfate (B86663) is synthesized by treating the agmatine base with sulfuric acid. google.com This method is noted for its moderate reaction conditions and suitability for large-scale industrial production. google.com Similarly, other pharmaceutically acceptable salts, such as hydrochloride, hydrobromide, phosphate, nitrate, acetate, and citrate, can be prepared by admixing the respective inorganic or organic acid with agmatine in a suitable solvent. google.com
A novel two-step chemical synthesis has also been developed to produce isotopically labeled agmatine, which is crucial for metabolic studies and as an internal standard in mass spectrometry. This involves treating labeled cyanamide with N-Boc-1,4-butanediamine, followed by a deprotection step to yield the labeled agmatine salt. mdpi.com
Design and Synthesis of Agmatine Analogs and Derivatives
The development of agmatine analogs and derivatives is a key area of research aimed at understanding its biological functions and developing new therapeutic agents. These synthetic modifications often target the guanidino group, the butyl chain, or the primary amine to probe interactions with biological targets.
Novel cinnamoyl agmatine derivatives have been both isolated from natural sources like Maerua edulis and synthesized in the lab. The synthesis involves reacting agmatine sulfate with cinnamoyl chloride in the presence of sodium hydroxide. frontiersin.org This straightforward process allows for the production of derivatives that can be evaluated for various biological activities. frontiersin.org
Structure-Activity Relationship (SAR) Studies of Agmatinium(2+) Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of agmatinium(2+) derivatives influences their biological activity. These studies involve systematically altering the molecule's structure and assessing the impact on its function, which is crucial for designing more potent and selective drugs.
For example, SAR studies on various synthesized compounds, though not always agmatine derivatives directly, provide a framework for understanding key structural features. Factors such as the presence of electron-withdrawing groups, the geometry of the molecule, and the nature of substituents on aromatic rings can significantly influence inhibitory activity against specific enzymes. researchgate.netuc.pt In the context of agmatine, modifications to the length of the alkyl chain or the substitution pattern on the guanidino group would be critical areas for SAR exploration. iomcworld.com For instance, the hydroxylamine (B1172632) analogue of agmatine (AO-Agm) has been shown to be a potent inhibitor of E. coli arginine decarboxylase, with the guanidino group anchoring the inhibitor in the active site. mdpi.com This highlights the importance of the guanidino moiety for specific enzyme interactions.
Table 1: Examples of Agmatine Derivatives and SAR Insights
| Derivative/Analog | Structural Modification | Key SAR Finding | Reference |
|---|---|---|---|
| Cinnamoyl Agmatines | Acylation of the primary amine with a cinnamoyl group | Synthesis is viable and produces compounds with biological activity against storage insect pests. | frontiersin.org |
| Hydroxylamine Analogue of Agmatine (AO-Agm) | Isosteric replacement of the primary amine with a hydroxylamine group | Acts as a potent and specific inhibitor of E. coli arginine decarboxylase (ADC), demonstrating the importance of the guanidino group for binding. | mdpi.com |
| Homoagmatine | Addition of a methylene (B1212753) group to the butyl chain | Synthesized for use in GC-MS analysis to differentiate from agmatine in tissue samples. | sci-hub.se |
Development of Novel Ligands and Probes for Specific Molecular Targets
To investigate the biological roles of agmatinium(2+), researchers have developed novel ligands and probes. These tools are often fluorescently tagged or chemically modified to allow for visualization and quantification in biological systems. An agmatine biosensor has been developed using the agmatine-sensitive promoter from Pseudomonas aeruginosa to control a luminescent reporter. mdpi.com This biosensor can detect agmatine in various samples, including spent bacterial supernatants and even in the spinal cords of live mice, without responding to related compounds like arginine or putrescine. mdpi.com
Furthermore, fluorescent probes have been created by derivatizing agmatine. For example, pre-column derivatization with reagents like 7-fluoro-4-nitrobenzoxadiazole (NBD-F) creates a stable, fluorescent agmatine derivative that can be detected with high sensitivity using techniques like laser-induced fluorescence. researchgate.netresearchgate.net This allows for the study of agmatine's distribution and concentration in biological tissues. researchgate.net
Enzymatic and Biocatalytic Approaches for Agmatine Production
Enzymatic and biocatalytic methods offer a green and highly specific alternative to chemical synthesis for producing agmatine. These processes typically utilize the enzyme arginine decarboxylase (ADC), which catalyzes the conversion of L-arginine to agmatine. frontiersin.orgresearchgate.net
Recombinant E. coli expressing the speA gene for ADC has been successfully used for agmatine production. researchgate.net Optimization of culture and reaction conditions, including pH, temperature, and the presence of cofactors like pyridoxal-5'-phosphate (PLP), is crucial for maximizing yield. researchgate.netgoogle.com Metabolic engineering of microbial strains, such as E. coli and Corynebacterium crenatum, has also been employed to enhance agmatine production. researchgate.netnih.gov This involves strategies like overexpressing ADC and deleting genes for competing pathways that consume arginine or degrade agmatine. nih.gov For example, deleting genes responsible for converting agmatine to putrescine (speB) and ornithine to putrescine (speC, speF) helps to accumulate agmatine. nih.gov
Significant improvements in enzyme stability and activity have been achieved through protein engineering. Introducing a disulfide bond into E. coli ADC dramatically increased its thermostability and activity at alkaline pH, leading to a much higher yield of agmatine in in-vitro synthesis. frontiersin.org
Derivatization Strategies for Enhanced Analytical Detection and Quantification
Accurate quantification of agmatine in biological samples is essential for understanding its physiological roles. Derivatization is a common strategy to improve the detection and separation of agmatine using analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov
For HPLC analysis, pre- or post-column derivatization with fluorescent or UV-absorbing tags is frequently employed. Common derivatizing agents include:
o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines to form fluorescent derivatives, enabling sensitive detection. nih.gov
Dansyl Chloride (DnsCl): Another widely used reagent that forms fluorescent derivatives with amines, allowing for their separation and quantification in complex matrices like wine. cabidigitallibrary.org
7-fluoro-4-nitrobenzoxadiazole (NBD-F): Creates highly stable and fluorescent derivatives suitable for laser-induced fluorescence detection, offering very low detection limits. researchgate.netresearchgate.netddtjournal.com
Benzoyl Chloride: Forms benzoylated derivatives that can be detected by UV, offering an alternative to fluorescence detection with good reproducibility. conicet.gov.ar
For GC-MS analysis, derivatization is used to increase the volatility of agmatine. Pentafluoropropionic anhydride (B1165640) (PFPA) is a common reagent that reacts with agmatine to form a pentafluoropropionyl (PFP) derivative, which is suitable for GC-MS analysis. sci-hub.senih.gov
Table 2: Common Derivatization Reagents for Agmatine Analysis
| Reagent | Analytical Technique | Type of Detection | Key Advantage | Reference(s) |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | HPLC | Fluorescence | High sensitivity in the low picomole range. | nih.gov |
| Dansyl Chloride (DnsCl) | HPLC | UV / Fluorescence | Effective for quantifying multiple biogenic amines simultaneously. | cabidigitallibrary.org |
| 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | HPLC-LIF / LC-MS/MS | Fluorescence / Mass Spectrometry | Produces stable derivatives with high photostability, enabling very sensitive detection. | researchgate.netresearchgate.netddtjournal.com |
| Benzoyl Chloride | HPLC | UV | Good reproducibility and less formation of secondary products compared to dansylation. | conicet.gov.ar |
| Pentafluoropropionic anhydride (PFPA) | GC-MS | Mass Spectrometry | Creates volatile derivatives suitable for gas chromatography. | sci-hub.senih.gov |
Emerging Research Areas and Future Perspectives on Agmatinium 2+
Exploration of Agmatinium(2+) Interactions with the Gut Microbiota and Host Metabolism
The intricate relationship between the gut microbiota and host metabolism is a burgeoning field of research, with Agmatinium(2+) emerging as a key molecular player. The gut-brain axis, a bidirectional communication network, is increasingly recognized for its role in health and disease, and agmatine (B1664431) is a significant metabolite in this interaction. clevelandclinic.orgnih.gov
A substantial portion of agmatine in the human body is believed to originate from gut bacteria, highlighting the influence of the intestinal microbiota on its availability for absorption. wjgnet.com Studies have shown that antibiotic-induced dysbiosis can lead to decreased levels of agmatine in the hippocampus and prefrontal cortex, which is associated with depression-like behaviors in animal models. nih.gov This suggests that the gut microbiota is a crucial source of endogenous agmatine. nih.gov Conversely, oral administration of agmatine has been shown to alleviate such behaviors by restoring gut microbiota balance. nih.gov
Furthermore, research indicates that agmatine can influence host metabolism. Long-term consumption of agmatine in animal studies has been shown to impact whole-body metabolic profiling and gene expression. nih.gov Specifically, it can reverse hormonal imbalances induced by a high-fat diet, such as increased insulin (B600854) and leptin, and decreased adiponectin. nih.gov This suggests a potential role for agmatine in mitigating metabolic derangements associated with obesity. nih.gov
Further Delineation of Agmatinium(2+) in Inflammatory Processes and Immune System Modulation
Agmatinium(2+) has demonstrated significant anti-inflammatory properties and plays a role in modulating the immune system. jpionline.org Its mechanisms of action involve various molecular pathways, including the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory processes. jpionline.orgplos.org
Research has shown that agmatine can suppress the production of nitric oxide (NO), a key molecule in inflammatory responses, by inhibiting the expression of inducible nitric oxide synthase (iNOS). plos.orgresearchgate.netnih.gov This effect has been observed in various cell types, including macrophages and astrocytes, suggesting a broad anti-inflammatory action. researchgate.netnih.gov Additionally, agmatine has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov
Agmatine's immunomodulatory effects also extend to the regulation of inflammasomes, which are multiprotein complexes that trigger inflammatory responses. wjgnet.com It has been shown to suppress the NLRP3 inflammasome, a key player in various inflammatory diseases. wjgnet.comjpionline.org Furthermore, agmatine can modulate the polarization of microglia, the resident immune cells of the central nervous system, pushing them towards an anti-inflammatory phenotype. mdpi.com This is achieved by suppressing inflammatory pathways like NF-κB and stimulating the antioxidant Nrf2 pathway. mdpi.com
Research on Agmatinium(2+)'s Role in Neuroplasticity and Neurogenesis
Emerging research highlights the significant role of Agmatinium(2+) in promoting neuroplasticity and neurogenesis, the processes by which the brain adapts and forms new neurons. These effects are closely linked to its ability to modulate key signaling pathways involved in neuronal survival and growth.
A crucial player in these processes is the brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. mdpi.com Studies have shown that agmatine can increase the expression of BDNF and activate its downstream signaling pathways, such as the ERK/CREB pathway. nih.govresearchgate.net This activation is associated with improved cognitive function and the amelioration of memory impairments in animal models of neurological disorders. accscience.compsychiatry-psychopharmacology.com For instance, chronic agmatine treatment has been found to improve spatial learning and memory in aged rats by regulating BDNF protein expression. psychiatry-psychopharmacology.com
Furthermore, agmatine's ability to antagonize N-methyl-D-aspartate (NMDA) receptors contributes to its role in neuroplasticity. accscience.compnas.org By modulating NMDA receptor activity, agmatine can prevent the excessive neuronal excitation that can lead to synaptic damage and impair plasticity. This mechanism is thought to be a key factor in its neuroprotective effects and its potential to treat conditions associated with altered neuronal plasticity, such as chronic pain. pnas.org
Advanced Studies on Agmatinium(2+) in Cellular Stress Response Mechanisms
Agmatinium(2+) is increasingly recognized for its protective role against cellular stress, particularly oxidative stress, which is implicated in a wide range of diseases. eurekaselect.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. plos.org
Research has demonstrated that agmatine can mitigate oxidative stress through multiple mechanisms. It acts as a free radical scavenger, directly neutralizing harmful ROS. eurekaselect.com Moreover, agmatine can enhance the body's own antioxidant defenses by up-regulating the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. eurekaselect.com
A key pathway involved in agmatine's antioxidant effects is the Nrf2/HO-1 signaling pathway. plos.org Agmatine has been shown to activate the transcription factor Nrf2, which in turn stimulates the production of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. plos.orgmdpi.com This activation of the Nrf2/HO-1 pathway helps to protect cells from oxidative damage induced by various stressors, including lipopolysaccharide (LPS), a component of bacterial cell walls that can trigger a strong inflammatory response. plos.org
Studies on retinal ganglion cells have also shown that agmatine pretreatment can protect against oxidative stress-induced cell death, primarily through the alpha 2-adrenergic signaling pathway. scielo.brscielo.br
Development of Advanced Agmatinium(2+)-Based Research Tools and Molecular Probes
The growing interest in the diverse biological roles of Agmatinium(2+) has spurred the development of advanced research tools and molecular probes to better understand its mechanisms of action. These tools are crucial for visualizing and quantifying agmatine's interactions within complex biological systems.
One area of development is the synthesis of agmatine-based ionic liquids and salts. researchgate.net These novel compounds can have different physicochemical properties, such as improved solubility and bioavailability, which may be beneficial for both research and potential therapeutic applications. researchgate.net For instance, agmatine has been combined with ibuprofen, salicylate, and nicotinate (B505614) to create new ionic liquids. researchgate.net
Furthermore, researchers are working on creating molecular probes, such as fluorescently labeled agmatine analogs, to track its distribution and binding to specific cellular targets. While specific examples of fluorescent agmatine probes are not yet widely reported in the literature, the development of such tools would be a significant advancement. These probes would allow for real-time imaging of agmatine's localization in cells and tissues, providing valuable insights into its transport and interaction with receptors and enzymes.
Integration of Omics Technologies for Comprehensive Agmatine Pathway Analysis
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the complex biological pathways involving Agmatinium(2+). frontiersin.orgthermofisher.com These high-throughput approaches allow for a global analysis of the molecular changes that occur in response to agmatine, providing a more comprehensive picture of its effects. researchgate.net
Integrated transcriptomics and metabolomics studies have been particularly insightful. For example, in a study on septic liver injury, this combined approach revealed that agmatine treatment led to significant changes in gene expression and metabolite levels. nih.govnih.gov The study identified 17 differentially expressed genes and 26 altered metabolites, primarily involved in lipid metabolism, amino acid metabolism, and inflammatory pathways. nih.govnih.gov This integrated analysis demonstrated that agmatine improves septic liver injury by regulating these metabolic and signaling pathways. nih.govnih.gov
Proteomics, the large-scale study of proteins, has also been used to investigate the effects of agmatine. In a study on Fusarium graminearum, a plant pathogen, proteomics analysis revealed that agmatine significantly reshaped the fungal proteome, affecting pathways related to translation, metabolism, and virulence. nih.govresearchgate.netresearchgate.net Another proteomics study in a mouse model of atherosclerosis showed that agmatine treatment altered the expression of mitochondrial proteins involved in lipid metabolism, oxidative stress, and apoptosis. mdpi.com
These omics-based approaches provide a systems-level view of agmatine's actions and are crucial for identifying novel therapeutic targets and biomarkers. nih.govnih.gov
Novel Computational and Theoretical Approaches for Predictive Modeling and Drug Design
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and stability of proteins that interact with agmatine. mdpi.comnih.gov For example, MD simulations have been used to investigate the binding of agmatine to its transporter, AdiC, revealing the crucial role of specific amino acid residues and water molecules in substrate binding and release. nih.govmpg.de Such simulations can also be used to predict the effects of mutations on protein function and to guide the design of molecules that can modulate the activity of these proteins. mdpi.com
These computational and theoretical approaches are accelerating the pace of agmatine research, enabling a more rational and efficient approach to drug discovery and development. researchgate.net
Despite a comprehensive search for scientific literature on the chemical compound "Agmatinium(2+)," no specific research findings regarding its translational potential in preclinical models for neurological and metabolic research could be located.
The performed searches, which included broad terms related to its precursor "agmatine" in the context of preclinical studies for neurological and metabolic disorders, did not yield any results that specifically identify or discuss the biological activities or therapeutic potential of the dicationic form, Agmatinium(2+).
Therefore, this article cannot be generated as the necessary scientific data and research findings focusing solely on Agmatinium(2+) are not available in the public domain based on the conducted searches.
Q & A
Q. What analytical techniques are recommended for characterizing Agmatinium(2+) in synthetic chemistry?
Agmatinium(2+) characterization requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm protonation states and structural integrity. Cross-validate with 2D NMR (e.g., COSY, HSQC) for complex environments .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular mass and charge state .
- X-ray Crystallography : Essential for resolving bond lengths, coordination geometry, and counterion interactions. Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder . Table 1 summarizes key parameters:
| Technique | Critical Parameters | Application Example |
|---|---|---|
| NMR | Solvent (DO vs. DMSO-d6), pH adjustment | Distinguishing NH vs. NH groups |
| HR-ESI-MS | Collision energy, ion source temp | Detecting [Agmatinium(2+)-Cl] adducts |
| X-ray | Resolution (< 1.0 Å), R-factor | Confirming Jahn-Teller distortions |
Q. How can researchers ensure reproducibility in Agmatinium(2+) synthesis protocols?
- Detailed Experimental Documentation : Include exact molar ratios, reaction times, and purification steps (e.g., recrystallization solvents). For example, specify if Agmatinium(2+) was isolated via ion-exchange chromatography using Dowex 50WX2 resin .
- Batch Consistency : Report pH adjustments (±0.1 units) and temperature controls (±1°C) to avoid variability in protonation states .
- Reference Standards : Compare synthesized compounds with commercially available Agmatinium(2+) salts (e.g., sulfate or nitrate derivatives) using melting points and IR spectra .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic stability data for Agmatinium(2+) complexes?
Contradictions often arise from differing experimental conditions or analytical methods:
- Comparative Analysis : Replicate prior studies under identical conditions (e.g., ionic strength, buffer systems). For example, discrepancies in stability constants (log β) may stem from potentiometric vs. calorimetric measurement techniques .
- Validation with Multiple Techniques : Cross-check stability data using isothermal titration calorimetry (ITC) and UV-Vis spectroscopy. Address outliers by analyzing ligand purity (e.g., HPLC ≥ 98%) .
- Computational Modeling : Apply density functional theory (DFT) to predict binding energies and compare with empirical data .
Q. What methodological considerations are critical when studying Agmatinium(2+) interactions with biological macromolecules?
- Buffer Compatibility : Avoid phosphate buffers if studying phosphate-binding motifs; use HEPES or Tris instead. Monitor ionic strength to prevent non-specific aggregation .
- Competitive Binding Assays : Include controls with structurally similar cations (e.g., spermidine) to assess selectivity. Use fluorescence anisotropy to quantify binding affinities .
- Ethical and Practical Constraints : For in vivo studies, justify Agmatinium(2+) concentrations relative to endogenous polyamine levels (e.g., ≤10 μM to avoid cytotoxicity) .
Q. How can researchers address gaps in Agmatinium(2+)’s redox behavior in interdisciplinary studies?
- Electrochemical Profiling : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode) to identify oxidation peaks. Correlate with computational redox potentials .
- Interdisciplinary Collaboration : Partner with bioinorganic chemists to explore Agmatinium(2+)’s role in radical scavenging, referencing ESR spectroscopy data .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing Agmatinium(2+)’s dose-response relationships?
- Non-linear Regression : Fit sigmoidal curves using the Hill equation (variable slope) to calculate EC values. Report R ≥ 0.95 and confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate experiments .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting heterogeneity via I statistics .
Q. How should conflicting crystallographic data for Agmatinium(2+) salts be reconciled?
- Review CIF Files : Check for missed symmetry elements or disorder in the Cambridge Structural Database (CSD) entries. Re-refine problematic models with SHELXL .
- Temperature-Dependent Studies : Perform variable-temperature XRD to assess phase transitions or dynamic motion in the lattice .
Ethical and Methodological Compliance
Q. What protocols ensure ethical sourcing and handling of Agmatinium(2+) in biomedical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
